6-Oxa-2-thiaspiro[4.5]decan-9-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
6-oxa-2-thiaspiro[4.5]decan-9-ol |
InChI |
InChI=1S/C8H14O2S/c9-7-1-3-10-8(5-7)2-4-11-6-8/h7,9H,1-6H2 |
InChI Key |
GNJFTZJBQUTMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCSC2)CC1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Route Design for 6 Oxa 2 Thiaspiro 4.5 Decan 9 Ol
Retrosynthetic Analysis of the 6-Oxa-2-thiaspiro[4.5]decan-9-ol Scaffold
A retrosynthetic analysis of this compound allows for the deconstruction of the complex target molecule into simpler, more readily available precursors. This process is fundamental in devising a logical and efficient synthetic plan.
The core structure of this compound features a spiro center, a tetrahydrofuran (B95107) (oxa) ring, and a thiolane (thia) ring. Key disconnections can be envisioned at the C-O and C-S bonds of the heterocyclic rings, as well as at the spirocyclic junction itself.
One logical disconnection involves breaking the C-O and C-S bonds of the respective rings, leading to a di-functionalized acyclic precursor. This precursor would contain a thiol, a primary alcohol, and a ketone or a protected equivalent, all attached to a central carbon chain. The formation of the spirocenter could then be achieved through a sequential or one-pot intramolecular cyclization.
Alternatively, a disconnection at the spirocyclic carbon suggests a strategy involving the coupling of two separate cyclic precursors, one containing the tetrahydrofuran moiety and the other the thiolane moiety. However, the construction of a quaternary spirocenter via intermolecular coupling can be challenging.
A more plausible retrosynthetic approach involves the disconnection of the thia-ring first, followed by the oxa-ring. This would lead to a precursor such as a substituted cyclohexanone (B45756) derivative. For instance, a key precursor could be a cyclohexanone bearing a side chain with a thiol and a protected alcohol. Intramolecular cyclization would then form the thiolane ring, followed by the formation of the oxa-ring.
Based on inferred methodologies for similar spirocyclic compounds, potential precursors for the synthesis of this compound could include:
Acyclic Precursors: Linear molecules containing a thiol, a hydroxyl group, and a ketone or aldehyde functionality, appropriately positioned to facilitate sequential or tandem intramolecular cyclizations.
Cyclic Precursors: Substituted cyclohexanone or tetrahydrofuran derivatives that can undergo further functionalization and cyclization to form the final spirocyclic system. For example, a cyclohexanone with a 2-(mercaptoethyl) side chain could be a viable starting point.
| Precursor Type | Key Functional Groups | Potential Synthetic Utility |
| Acyclic | Thiol, Hydroxyl, Ketone/Aldehyde | Allows for sequential intramolecular cyclizations to form both rings. |
| Cyclic (Cyclohexanone-based) | Ketone, Side chain with Thiol and protected Hydroxyl | Facilitates the formation of the thiolane ring followed by the oxa-ring. |
| Cyclic (Tetrahydrofuran-based) | Tetrahydrofuran ring, Side chain with Thiol | Can be used to construct the thiolane ring onto a pre-existing oxa-ring. |
Cycloaddition Approaches to Spiro[4.5]decane Frameworks
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, often with high stereocontrol. These reactions can be broadly categorized into intramolecular and intermolecular strategies.
Intramolecular cyclization is a common and effective strategy for the formation of heterocyclic rings in spirocyclic systems. For the synthesis of this compound, this could involve the cyclization of a precursor containing both the thiol and hydroxyl functionalities.
Radical Cyclization: Copper-catalyzed radical dearomatization-cyclization reactions have been employed for the synthesis of azaspiro derivatives and could be adapted for thia-spiro compounds. vulcanchem.com
Ring-Closing Metathesis (RCM): RCM, often utilizing Grubbs catalysts, is a versatile method for forming rings, including thiolane rings. vulcanchem.com
Michael Addition: An intramolecular Michael-type addition can be a key step in forming the spirocyclic framework. For instance, a tandem Claisen rearrangement followed by an intramolecular 5-exo-trig oxa-Michael addition has been used to access novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. beilstein-journals.org
Acid-Catalyzed Cyclization: Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been developed for the synthesis of thiadiazine 1-oxides, demonstrating a method for forming sulfur-containing heterocycles. nih.gov Similarly, iodocyclization of alkenyl alcohols is a general approach to oxa-spirocycles. researchgate.net
A fluorination-induced intramolecular cyclization has been described for the synthesis of fluoro-substituted spiro-1,3-oxazine and spiro-1,3-thiazine derivatives, yielding a single diastereomer. rsc.org This highlights the potential for using electrophile-induced cyclizations to achieve stereocontrol.
While more challenging, intermolecular reactions can also be employed to construct the spiro[4.5]decane framework.
[3+2] Cycloaddition: A [3+2] cycloaddition reaction of cyclopropylamines with olefins, using synergistic photocatalysis and organocatalysis, has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.comresearchgate.net This approach offers a route to highly functionalized spiro[4.5]decane systems.
benthamscience.comresearchgate.net-Cycloaddition: The benthamscience.comresearchgate.net-cycloaddition reaction of group 13 diyls with 1,2-diketones has been reported to yield 5-metalla-spiro[4.5]heterodecenes. mdpi.comdntb.gov.ua This demonstrates the utility of cycloaddition reactions with organometallic reagents in constructing spirocyclic frameworks.
Conia-Ene Reaction: A gold(I)-catalyzed vinylogous Conia-ene reaction has been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. researchgate.net
| Cycloaddition Strategy | Key Features | Potential Application for this compound |
| Intramolecular Michael Addition | Tandem reactions, high stereoselectivity. beilstein-journals.org | Formation of the oxa-ring onto a pre-formed thiolane-containing cyclohexanone. |
| [3+2] Cycloaddition | High diastereoselectivity, mild conditions. mdpi.comresearchgate.net | Could be adapted to form the five-membered thia-ring. |
| benthamscience.comresearchgate.net-Cycloaddition | Use of organometallic reagents. mdpi.comdntb.gov.ua | Potentially applicable for the construction of the spirocyclic core. |
Stereoselective Synthesis of this compound
The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute stereochemistry of the final product.
Achieving diastereoselectivity in spirocyclization is critical for obtaining a single, well-defined stereoisomer. Several strategies have been developed to influence the stereochemical outcome of these reactions.
Kinetic vs. Thermodynamic Control: The stereochemical outcome of spiroketalization reactions can be influenced by whether the reaction is under kinetic or thermodynamic control. mskcc.org Kinetically controlled reactions, where the product distribution is determined by the relative rates of formation, can provide access to stereoisomers that are not the most thermodynamically stable. For instance, a methanol-induced kinetic spirocyclization has been developed for the stereocontrolled synthesis of spiroketals. nih.gov
Catalysis: The use of chiral catalysts can induce high levels of diastereoselectivity and enantioselectivity. For example, nickel-catalyzed one-pot synthesis of enantioenriched spiroindanones has been achieved with excellent regio-, enantio-, and diastereoselectivity. acs.org Similarly, photocatalytic spirocyclization of olefinic sulfonyl oximes with vinyl azides, using a chiral hydrogen-bonding catalyst, has been shown to produce spiroaminals with high yields and enantioselectivities. rsc.org
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. For example, in the diastereoselective double Heck cyclizations of cyclohexene (B86901) diamides, the trans-diol protecting group controls the diastereoselection. nih.gov
Reaction Conditions: The choice of solvent, temperature, and reagents can significantly impact the diastereoselectivity of a reaction. For instance, a highly diastereoselective spiro-cyclopropanation reaction of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides has been developed under mild conditions. rsc.org
A base-mediated sequential Michael addition and SN2-type cyclization involving acetylpyranuloses and β-oxodithioesters has been shown to produce functionalized bicyclic molecules with a thieno[2,3-b]pyran scaffold diastereoselectively. rsc.org This approach could be relevant for the construction of the thia-oxa spirocyclic system.
Enantioselective Methodologies for Chiral Spirocenter Induction
The creation of a chiral spirocenter is a formidable challenge in organic synthesis. The quaternary carbon at the heart of the spirocycle demands precise stereochemical control. Two principal strategies are envisaged for achieving this in the context of this compound: asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis offers an elegant and atom-economical approach to establishing chirality. In the context of spiroketal synthesis, including thia-analogs, transition metal and organocatalysis have proven effective. These methods typically involve the enantioselective formation of a key carbon-carbon or carbon-heteroatom bond that dictates the stereochemistry of the spirocenter.
Table 1: Representative Asymmetric Catalytic Approaches to Spirocycles
| Catalyst Type | Reaction | Substrate Class | Potential Application to this compound |
| Chiral Phosphoric Acids | Spiroketalization | Hydroxy-alkenones | Catalyzing the intramolecular cyclization of a precursor bearing both the thiol and a suitably positioned hydroxyl or protected hydroxyl group. |
| Chiral Transition Metal Complexes (e.g., Rh, Pd, Cu) | Intramolecular Allylic Alkylation/Cyclization | Allylic carbonates/acetates with nucleophilic tethers | Construction of the tetrahydrofuran or thiolane ring with concomitant spirocenter formation. |
| Chiral Amines (Organocatalysis) | Michael Addition/Aldol Cascade | α,β-Unsaturated aldehydes and ketones with nucleophilic partners | A stepwise or cascade approach to build the carbocyclic ring prior to heterocycle formation. |
This table presents hypothetical applications based on established catalytic methods for analogous spirocyclic systems.
Chiral Auxiliary-Mediated Transformations
An alternative strategy involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is later removed, leaving the desired enantiomerically enriched product. This method is often robust and predictable.
Table 2: Potential Chiral Auxiliaries for Spirocycle Synthesis
| Chiral Auxiliary | Key Transformation | Mechanism of Stereocontrol | Potential for Removal |
| Evans' Oxazolidinones | Asymmetric Alkylation/Aldol | Steric hindrance from the auxiliary directs the approach of electrophiles. | Hydrolytic or reductive cleavage. |
| SAMP/RAMP Hydrazones | Asymmetric Alkylation | The chiral hydrazone directs the alkylation of an adjacent carbonyl group. | Ozonolysis or other oxidative cleavage. |
| Chiral Sulfinimines | Asymmetric Addition | The sulfinyl group directs the nucleophilic addition to the imine. | Mild acidic hydrolysis. |
This table outlines potential applications of common chiral auxiliaries to the synthesis of precursors for this compound.
Resolution Techniques for Enantiomeric Enrichment
Should a racemic or diastereomeric mixture of this compound or a key precursor be synthesized, resolution techniques can be employed to separate the desired enantiomer.
Common methods include:
Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.
Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively react with one enantiomer of an alcohol or ester, allowing for the separation of the unreacted enantiomer and the newly formed product. This is particularly relevant given the hydroxyl functionality in the target molecule.
Chiral Chromatography: Separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Functionalization of the Decalin Ring System
Assuming the successful construction of the 6-oxa-2-thiaspiro[4.5]decane core, the introduction of the hydroxyl group at the C9 position and the subsequent control of its stereochemistry are critical steps.
Regioselective Introduction of the Hydroxyl Moiety at the C9 Position
The direct and regioselective hydroxylation of a saturated carbon center is a challenging transformation. A more plausible approach involves the introduction of a functional group at the C9 position that can be readily converted to a hydroxyl group. A common strategy is the oxidation of a C-H bond or the functionalization of a pre-existing group.
A likely synthetic strategy would involve the use of a precursor ketone, 6-Oxa-2-thiaspiro[4.5]decan-9-one . The synthesis of this ketone would be a key objective, potentially through cyclization strategies that position a carbonyl group at C9.
Selective Reductions for Alcohol Formation
The reduction of a ketone at the C9 position to the desired alcohol offers a prime opportunity for stereochemical control. The choice of reducing agent can significantly influence the diastereoselectivity of the resulting alcohol.
Table 3: Reagents for the Selective Reduction of a C9-Ketone Precursor
| Reducing Agent | Typical Diastereoselectivity | Mechanistic Considerations |
| Sodium Borohydride (NaBH₄) | Generally follows Felkin-Anh model; may favor the equatorial alcohol. | Nucleophilic attack from the less hindered face. |
| Lithium Aluminum Hydride (LiAlH₄) | Often less selective than NaBH₄ for simple cyclic ketones. | A more powerful, less selective reducing agent. |
| L-Selectride®, K-Selectride® | High selectivity for the axial alcohol. | Bulky hydride reagent approaches from the less hindered equatorial face, delivering hydride to the axial face. |
| Diisobutylaluminium Hydride (DIBAL-H) | Can show high selectivity depending on substrate and temperature. | Can coordinate with other functional groups, influencing stereochemical outcome. |
The stereochemical outcome is highly dependent on the specific steric and electronic environment of the spirocyclic ketone.
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles
The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For a target molecule like this compound, a comparative analysis of potential synthetic routes is crucial for identifying the most viable and sustainable approach. This analysis considers factors such as reaction yield, atom economy, catalyst efficiency, and the use of hazardous materials. The primary inferred strategies for constructing the 6-oxa-2-thiaspiro[4.5]decane framework include copper-catalyzed dearomatization cyclization, ring-closing metathesis, and functional group interconversion. vulcanchem.com
A hypothetical comparison of these methods, based on typical parameters for similar transformations, is presented below:
Interactive Data Table: Comparative Analysis of Inferred Synthetic Routes
| Synthetic Strategy | Catalyst/Reagents | Typical Solvents | Temperature (°C) | Hypothetical Yield Range (%) | Key Green Chemistry Considerations |
| Copper-Catalyzed Dearomatization Cyclization | CuI, 1,10-phenanthroline | DMF, THF | 80-120 | 70-85 vulcanchem.com | Use of a less toxic, earth-abundant metal catalyst (copper). researchgate.netsemanticscholar.org Solvents are common but have environmental and health concerns. |
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst (Ru-based) | Dichloromethane (B109758) (DCM), Toluene | 25-110 | 60-95 | High atom economy as the main byproduct is volatile ethylene. wikipedia.orgprimescholars.com Ruthenium is a precious metal, raising cost and sustainability concerns. |
| Functional Group Interconversion | Oxidation/Reduction Reagents | Various | Variable | Variable | Efficiency is highly dependent on the specific transformation. May involve stoichiometric use of hazardous reagents. |
Detailed Research Findings and Green Chemistry Principles
Copper-Catalyzed Dearomatization Cyclization: This strategy is a promising approach for the synthesis of spirocyclic systems. The use of copper catalysts is advantageous from a green chemistry perspective as copper is more abundant and less toxic than precious metals like palladium or ruthenium. researchgate.netsemanticscholar.org Reactions are often performed in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which, while effective, are not considered green solvents and efforts to replace them are ongoing. vulcanchem.com The yields for copper-catalyzed cyclizations of analogous compounds are reported to be in the range of 70-85%, indicating good efficiency. vulcanchem.com The atom economy of such reactions can be high, particularly in intramolecular variants where most atoms of the precursor are incorporated into the final product. primescholars.comnih.gov
Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the construction of cyclic and heterocyclic compounds. wikipedia.orgnih.gov A key advantage of RCM is its high atom economy, as the primary byproduct is typically a volatile alkene like ethylene, which can be easily removed. primescholars.com The reaction is often catalyzed by ruthenium-based Grubbs catalysts, which are highly efficient but pose a sustainability challenge due to the use of a precious metal. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature, which reduces energy consumption. However, the use of chlorinated solvents like dichloromethane is common, which is a significant environmental concern. wikipedia.org
Functional Group Interconversion: This broad category encompasses a variety of reactions that could be employed in the final stages of the synthesis of this compound, such as the reduction of a ketone to the desired hydroxyl group. The efficiency and greenness of these steps are highly variable. For instance, the use of stoichiometric and often hazardous reducing agents like lithium aluminum hydride would lower the atom economy and increase safety risks. In contrast, catalytic hydrogenation would be a much greener alternative.
Stereochemical Investigations and Conformational Analysis of 6 Oxa 2 Thiaspiro 4.5 Decan 9 Ol
Determination of Absolute and Relative Stereochemistry
The unambiguous assignment of the absolute and relative stereochemistry of the diastereomers and enantiomers of 6-Oxa-2-thiaspiro[4.5]decan-9-ol is crucial for understanding its structure-activity relationships. A combination of analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of organic molecules in solution. For this compound, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry by measuring the spatial proximity of protons. For instance, a strong NOE correlation between a proton on the thiolane ring and a proton on the tetrahydrofuran (B95107) ring would indicate a cis relationship.
To determine the absolute configuration, chiral derivatizing agents can be employed. These agents react with the hydroxyl group at C9 to form diastereomeric derivatives that exhibit distinct chemical shifts in their NMR spectra. By analyzing these differences, the absolute stereochemistry of the C9 center can be assigned. This approach has been successfully applied to related spiro compounds, demonstrating its utility in this class of molecules.
| Technique | Information Provided |
| X-ray Crystallography | Precise 3D structure, relative and absolute stereochemistry of crystalline samples. |
| NMR Spectroscopy (NOE) | Relative stereochemistry in solution by determining spatial proximity of atoms. |
| NMR with Chiral Derivatizing Agents | Absolute stereochemistry by forming diastereomeric derivatives with distinct spectral properties. |
Conformational Preferences and Dynamics of the Spiro[4.5]decane Ring System
The spiro[4.5]decane ring system of this compound is not rigid but exists in a dynamic equilibrium of different conformations. The five-membered thiolane ring typically adopts an envelope or twist conformation. The six-membered tetrahydrofuran ring, containing the hydroxyl group, will likely exist in a chair or boat conformation.
The conformational preference of the tetrahydrofuran ring will be influenced by the stereochemistry at C9. The bulky hydroxyl group will tend to occupy an equatorial position to minimize steric strain, a common principle in conformational analysis. The interplay of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen, will further dictate the most stable conformation.
Computational modeling, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the relative energies of the different possible conformations and the energy barriers for their interconversion. While specific computational studies on this compound are not widely reported, such approaches are standard in modern stereochemical analysis. vulcanchem.com
| Ring System | Common Conformations | Factors Influencing Preference |
| Thiolane Ring | Envelope, Twist | Ring strain, substituent effects |
| Tetrahydrofuran Ring | Chair, Boat | Steric hindrance of substituents (e.g., hydroxyl group), intramolecular interactions |
Chair-Chair and Chair-Boat Conformational Equilibria
There is no published data available on the chair-chair and chair-boat conformational equilibria for this compound.
Influence of Oxa and Thia Heteroatoms on Ring Puckering and Orientation
Specific research on how the oxa and thia heteroatoms influence ring puckering and orientation in this compound has not been found in the public domain.
Conformational Flexibility and Steric Hindrance
There are no available studies that detail the conformational flexibility or steric hindrance of this compound.
Chemical Reactivity and Transformational Pathways of 6 Oxa 2 Thiaspiro 4.5 Decan 9 Ol
Reactivity of the Hydroxyl Group
The secondary hydroxyl (-OH) group at the C9 position is a versatile functional handle for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.
The secondary alcohol moiety of 6-Oxa-2-thiaspiro[4.5]decan-9-ol can be readily oxidized to the corresponding ketone, 6-Oxa-2-thiaspiro[4.5]decan-9-one. A wide array of oxidizing agents can achieve this transformation. libretexts.orglscollege.ac.in Mild oxidizing agents are generally preferred to avoid potential side reactions involving the sulfur atom. Reagents such as Pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are known for their selectivity in oxidizing secondary alcohols to ketones without affecting other sensitive functional groups. lscollege.ac.inyoutube.com
Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), also effectively convert secondary alcohols to ketones. libretexts.org However, in the context of this compound, the use of such harsh oxidants might lead to over-oxidation or degradation of the sulfur-containing ring. The formation of a carboxylic acid from the secondary alcohol would necessitate the cleavage of a carbon-carbon bond, a process that requires significantly more energy and is not a typical outcome of standard oxidation reactions of cyclic secondary alcohols. youtube.com
Table 1: Representative Reagents for the Oxidation of Secondary Alcohols to Ketones
| Reagent | Typical Conditions | Selectivity |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | High for 1° and 2° alcohols |
| Dess-Martin periodinane | CH₂Cl₂, room temperature | Mild and selective for 1° and 2° alcohols |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | CH₂Cl₂, -78 °C to room temperature | Mild and selective, avoids heavy metals |
| Chromic acid (H₂CrO₄) | Acetone, 0 °C to room temperature | Strong oxidant |
This table presents generalized conditions and may require optimization for the specific substrate.
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, to form the corresponding esters. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. chemistrysteps.com However, due to the potential for acid-catalyzed ring opening of the spiroketal (see section 4.2.1), milder, base-catalyzed or coupling agent-mediated methods might be more suitable. The reactivity in esterification follows the general trend for alcohols: primary > secondary > tertiary, primarily due to steric hindrance. quora.com
Etherification can be achieved through methods like the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comkhanacademy.org The choice of a non-nucleophilic base is crucial to avoid competing elimination reactions, especially with secondary alkyl halides. youtube.com
Table 2: General Conditions for Esterification and Etherification of Secondary Alcohols
| Reaction | Reagents | Typical Conditions |
| Fischer Esterification | Carboxylic acid, cat. H₂SO₄ | Heat, reversible |
| Acylation | Acyl chloride, pyridine (B92270) | Room temperature |
| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide | Anhydrous solvent (e.g., THF) |
This table presents generalized conditions and may require optimization for the specific substrate.
The hydroxyl group is a poor leaving group, making direct nucleophilic substitution challenging. libretexts.org To facilitate substitution, the -OH group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. ucalgary.calibretexts.org The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction, which would proceed with an inversion of stereochemistry at the C9 position. libretexts.orgyoutube.com
Alternatives to tosylates include mesylates and triflates, which are also excellent leaving groups. ucalgary.ca The conversion of the alcohol to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) also activates the carbon for nucleophilic attack. libretexts.org
Reactions Involving the Oxa-Thia Spiroketal Linkage
The spiroketal moiety is a defining feature of this compound, and its stability and reactivity are of significant interest.
Spiroketals are generally stable under basic and neutral conditions but are susceptible to acid-catalyzed hydrolysis. youtube.comlibretexts.org The mechanism involves protonation of one of the heteroatoms (oxygen or sulfur), followed by nucleophilic attack of water, leading to ring opening and the formation of a dihydroxy-thioether intermediate. The presence of sulfur in the spiroketal system may influence the regioselectivity of the initial protonation and the subsequent ring opening. The relative basicity of the oxygen and sulfur atoms will play a key role in determining the reaction pathway. This acid-catalyzed process is typically reversible, and the spiroketal can be reformed from the ring-opened intermediate under anhydrous acidic conditions.
Transformations of the Decane (B31447) Ring System
Alpha-substitution reactions, occurring at the carbon atoms adjacent to the oxygen and sulfur heteroatoms, are fundamental transformations for this spirocycle. The presence of these heteroatoms activates the neighboring C-H bonds, making them susceptible to deprotonation and subsequent reaction with electrophiles.
The carbon atoms adjacent to the sulfur atom in the thiolane ring (C-1 and C-3) are particularly activated. Sulfur's ability to stabilize an adjacent carbanion, due to the polarizability of its d-orbitals, facilitates deprotonation. masterorganicchemistry.com Treatment with a strong base, such as an organolithium reagent, can generate a nucleophilic center at these positions. This nucleophile can then react with a variety of electrophiles, as illustrated in the following generalized scheme:
| Reactant | Reagent | Product |
| This compound | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (E+) | Alpha-substituted product |
The spirocyclic framework of this compound can potentially undergo various rearrangement reactions, leading to significant structural modifications.
Favorskii-type Rearrangement: A Favorskii-type rearrangement could be envisioned if the hydroxyl group at C-9 is first oxidized to a ketone. Subsequent halogenation at an alpha-carbon (C-8 or C-10) would yield an α-halo ketone, the requisite substrate for this rearrangement. wikipedia.orgpurechemistry.org Treatment of this intermediate with a base would induce a ring contraction, leading to a five-membered carbocyclic ring fused to the heterocyclic portion of the molecule. nrochemistry.comddugu.ac.in The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgslideshare.net
Thio-Claisen Rearrangement: While a classic Claisen rearrangement is not directly applicable, a variation known as the thio-Claisen rearrangement could be a viable pathway under specific modifications. wikipedia.org This would require the formation of an allyl thioether. For instance, if the hydroxyl group at C-9 were converted to a suitable leaving group and substituted with an allyl thiol, the resulting allyl thiaspirodecane derivative could potentially undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating. masterorganicchemistry.com This would result in the formation of a new carbon-carbon bond and the migration of the allyl group.
Regioselective and Stereoselective Functionalization of the Spiro Framework
The functionalization of the spiro framework of this compound can be controlled to achieve specific regio- and stereochemical outcomes. The inherent chirality of the spiro center and the presence of directing groups like the hydroxyl and thioether moieties play a crucial role in this selectivity.
Regioselectivity: The relative reactivity of the different positions on the decane ring allows for regioselective reactions. For instance, the oxidation of the secondary alcohol at C-9 to a ketone can be achieved selectively without affecting the thioether, using mild oxidizing agents. Conversely, the thioether can be selectively oxidized to a sulfoxide (B87167) or sulfone. masterorganicchemistry.com The choice of reagents and reaction conditions is paramount in directing the functionalization to the desired site. Thiourea-mediated syntheses have also been shown to provide regioselective formation of thioethers. researchgate.net
Stereoselectivity: The spirocyclic nature of the molecule often imparts a high degree of stereochemical control in its reactions. Reagents will typically approach the molecule from the less sterically hindered face, leading to a specific stereoisomer as the major product. For example, the reduction of a ketone at C-9 would be expected to proceed with facial selectivity, governed by the stereochemistry of the spiro center. Similarly, nucleophilic substitution reactions on the ring system can proceed with a high degree of stereoinversion, as has been observed in other sterically congested systems. nih.gov The coordination of metal catalysts to the heteroatoms can also be exploited to direct reactions to a specific face of the molecule, enhancing stereoselectivity. nih.gov
Mechanistic Studies of Key Reactions
Understanding the mechanisms of the key reactions of this compound is essential for predicting and controlling its chemical behavior.
Nucleophilic Substitution: The hydroxyl group at C-9 can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. These reactions are likely to proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the C-9 center. The thioether, being a soft nucleophile, can also participate in intramolecular SN2 reactions if a suitable electrophilic center is present elsewhere in the molecule. youtube.com
Oxidation Reactions: The oxidation of the secondary alcohol to a ketone typically proceeds through the removal of two hydrogen atoms. libretexts.org The mechanism can vary depending on the oxidant used. For the thioether, oxidation to a sulfoxide and then to a sulfone involves the stepwise addition of oxygen atoms to the sulfur. masterorganicchemistry.com These reactions can sometimes involve radical intermediates, particularly under photochemical conditions.
Reactions involving the Thioether: The thioether linkage can be activated by various means. For example, treatment with Lewis acids can facilitate C-S bond cleavage or rearrangement. researchgate.net Mechanistic studies on similar thioether systems suggest that these reactions can proceed through sulfonium (B1226848) ion intermediates. The formation of thioethers from alcohols and thiols has been shown to proceed via both Brønsted and Lewis acid catalysis, likely involving an SN1-type nucleophilic substitution with the formation of a carbocation intermediate. nih.gov
Derivatization Strategies and Analogue Synthesis Based on the 6 Oxa 2 Thiaspiro 4.5 Decan 9 Ol Scaffold
Modifications at the C9 Hydroxyl Position
The secondary alcohol at the C9 position is the most accessible functional group for derivatization, providing a straightforward entry into various classes of analogues.
Standard organic transformations can be applied to the C9 hydroxyl group to generate a range of derivatives.
Ethers: Williamson ether synthesis, involving the deprotonation of the C9 alcohol with a base such as sodium hydride followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would yield the corresponding ether derivatives.
Esters: Esterification can be achieved through several methods. Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a common approach. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis, or Steglich esterification using a coupling agent like DCC (dicyclohexylcarbodiimide), can be employed. A related derivative, 1-(4-{6-oxa-2-thiaspiro[4.5]decane-9-carbonyl}-1,3-thiazol-2-yl)methanamine, highlights the feasibility of forming complex amide linkages, suggesting that ester formation is also readily achievable. molport.com
Carbamates: The reaction of the alcohol with an isocyanate will produce carbamate (B1207046) derivatives. For analogous aza-spiro compounds, such as tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate, the formation of a carbamate at a ring nitrogen is a key synthetic step, indicating the compatibility of this functional group with spirocyclic systems.
Table 1: Representative Reactions for C9-Hydroxyl Modification
| Derivative Class | Reagents | Reaction Type |
|---|
The conversion of the C9 hydroxyl group to an amine opens up a new vector for analogue synthesis. The target compound, 6-Oxa-2-thiaspiro[4.5]decan-9-amine, is a known substance with assigned CAS number 1421601-02-6. molport.com Its synthesis can be envisioned through a multi-step sequence starting from the parent alcohol or the corresponding ketone.
A probable synthetic route involves:
Oxidation: The C9 alcohol is first oxidized to the corresponding ketone, 6-Oxa-2-thiaspiro[4.5]decan-9-one (CAS 1549473-63-3), using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. chemsrc.com
Reductive Amination: The resulting ketone can then undergo reductive amination. This reaction involves the condensation of the ketone with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ to the primary amine using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).
An alternative pathway from the alcohol involves converting the hydroxyl into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide intermediate can then be reduced to the primary amine via catalytic hydrogenation or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis).
Substitutions on the Decane (B31447) Ring System
Introducing substituents directly onto the carbocyclic portion of the spiro-scaffold is a more complex synthetic challenge but offers the potential for significant structural diversification.
Advanced synthetic methods, often developed for related heterocyclic systems, can be adapted for this purpose. For instance, tandem reactions involving metal catalysis have been shown to be effective in building substituted spirocyclic frameworks. A diastereoselective Au/Pd relay catalytic tandem cyclization has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This type of methodology could potentially be adapted to introduce aryl or other groups during the formation of the spirocycle itself.
Another powerful strategy for forming oxa-spirocycles is iodocyclization. rsc.orgresearchgate.net This method could be used with appropriately substituted alkenyl alcohol precursors to install substituents on the tetrahydrofuran (B95107) ring portion of the scaffold during the key cyclization step. researchgate.net
The introduction of double bonds into the decane ring system would create conformational constraints and provide new functional handles. A standard approach to generate an unsaturated derivative would be the acid-catalyzed dehydration of the C9-alcohol. This elimination reaction would likely yield a mixture of isomeric alkenes, with the double bond positioned between C9-C8 or C9-C10. The regioselectivity would be governed by Zaitsev's rule, favoring the more substituted alkene. For related spirocyclic systems, such as in the synthesis of spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones, intramolecular Michael additions are used, which involve unsaturated intermediates. beilstein-journals.orgnih.gov
Modifications of the Heterocyclic Rings (Oxa and Thia Rings)
Altering the core heterocyclic structure represents a fundamental modification of the scaffold. This can involve changing the ring size or replacing the heteroatoms.
Ring-Closing Metathesis: The thiolane (thia) ring could potentially be synthesized using ring-closing metathesis (RCM) with Grubbs catalysts, a method noted for its utility in forming various heterocyclic rings. vulcanchem.com
Heteroatom Substitution: While direct substitution of the oxygen or sulfur atoms in the pre-formed scaffold is synthetically challenging, constructing analogues with different heteroatoms from the ground up is a viable strategy. For example, syntheses of 8-oxa-2-azaspiro[4.5]decane and 2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol demonstrate that the sulfur atom can be replaced with a nitrogen atom, leading to the corresponding aza-analogs. bldpharm.comresearchgate.net Similarly, the reaction of tetrachlorothiadiazine with 2-mercaptoethan-1-ol yields a 1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene derivative, showcasing the construction of complex spiro-systems containing both oxygen and sulfur. mdpi.com These examples illustrate that a variety of heteroatomic combinations can be achieved through tailored cyclization strategies.
Isosteric Replacements
Isosteric replacement involves substituting an atom or group with another that possesses similar electronic and steric characteristics. cambridgemedchemconsulting.comyoutube.com This strategy aims to create new molecules with potentially improved properties while retaining the core biological activity of the parent compound. researchgate.net For the 6-Oxa-2-thiaspiro[4.5]decan-9-ol scaffold, several positions are amenable to such modifications.
Heteroatom Substitution in the Spiro Rings:
Sulfur (Position 2) Replacement: The sulfur atom in the thiolane ring can be replaced by other heteroatoms. A prominent example is its replacement with nitrogen to form the analogous aza-compound, 6-oxa-2-azaspiro[4.5]decan-9-ol. vulcanchem.com This substitution significantly alters the electronic properties of the ring, introducing a basic center and changing its hydrogen bonding capacity.
Oxygen (Position 6) Replacement: The oxygen atom in the tetrahydropyran (B127337) ring is another target for isosteric replacement. Drawing parallels from similar spiro systems, this oxygen could be substituted with sulfur to yield a 2,6-dithiaspiro[4.5]decan-9-ol derivative. Studies on related 1-oxa-4-thiaspiro[4.5]decane systems have demonstrated that replacing oxygen with sulfur leads to dithia-analogs, progressively altering properties like lipophilicity and receptor affinity. nih.govunimore.it
Functional Group Modification:
Hydroxyl (Position 9) Replacement: The hydroxyl group at the C-9 position is a prime site for modification. A known derivative is 6-oxa-2-thiaspiro[4.5]decan-9-amine, where the hydroxyl group is replaced by an amino group (-NH2). molport.comuni.lu This is a classic bioisosteric substitution that replaces a neutral, polar group with a basic one. estranky.sk Other common replacements based on general medicinal chemistry principles could include fluorine, which mimics the size of a hydroxyl group but alters local electronics and metabolic stability. youtube.comestranky.sk
| Parent Compound | Position of Replacement | Original Group | Potential Isosteric Replacement | Resulting Analogue Class | Reference |
|---|---|---|---|---|---|
| This compound | 2 | -S- (Thioether) | -NH- (Amine) | Oxa-azaspiro[4.5]decanol | vulcanchem.com |
| This compound | 6 | -O- (Ether) | -S- (Thioether) | Dithiaspiro[4.5]decanol | unimore.it |
| This compound | 9 | -OH (Hydroxyl) | -NH₂ (Amine) | Oxa-thiaspiro[4.5]decanamine | molport.comuni.lu |
| This compound | 9 | -OH (Hydroxyl) | -F (Fluorine) | Fluoro-oxa-thiaspiro[4.5]decane | estranky.sk |
Ring Expansion or Contraction Strategies
Altering the size of the rings in a spirocyclic compound is a powerful strategy to modify its three-dimensional shape, conformational flexibility, and strain energy. wikipedia.orgetsu.edu These modifications can profoundly impact how the molecule interacts with biological targets.
Modification of the Six-Membered Ring:
Ring Expansion: The cyclohexane (B81311) ring could be expanded to a seven-membered cycloheptane (B1346806) ring, yielding a 6-oxa-2-thiaspiro[4.6]undecane scaffold. General synthetic methods for one-carbon ring expansions, such as the Tiffeneau-Demjanov rearrangement, could potentially be adapted for this purpose. wikipedia.org This expansion increases the conformational flexibility of the larger ring.
Ring Contraction: Conversely, the six-membered ring could be contracted to a five-membered cyclopentane (B165970) ring, resulting in a 6-oxa-2-thiaspiro[4.4]nonane system. Such reactions often proceed through carbocation rearrangements or photochemical pathways. etsu.eduyoutube.com This change would likely increase ring strain and create a more rigid, compact structure.
Modification of the Five-Membered Ring:
While less common, strategies could also be envisioned to modify the five-membered oxathiolane ring. Expansion to a six-membered ring would lead to a 7-oxa-2-thiaspiro[5.5]undecane system, and contraction is also theoretically possible. These transformations would significantly alter the bond angles and torsional strain around the spirocenter.
| Original Scaffold | Modification Strategy | Resulting Core Scaffold | Potential Synthetic Method | Reference |
|---|---|---|---|---|
| spiro[4.5]decane | Expansion of 6-membered ring | spiro[4.6]undecane | Tiffeneau-Demjanov Rearrangement | wikipedia.org |
| spiro[4.5]decane | Contraction of 6-membered ring | spiro[4.4]nonane | Wagner-Meerwein Rearrangement | etsu.edu |
| spiro[4.5]decane | Expansion of 5-membered ring | spiro[5.5]undecane | Pinacol-type Rearrangement | wikipedia.org |
Exploration of Structure-Reactivity Relationships in Derivatives
The structural modifications described above directly influence the chemical reactivity and physicochemical properties of the resulting analogues. Understanding these relationships is crucial for predicting the behavior of new derivatives.
Influence of Isosteric Replacement:
S vs. N/O Substitution: Replacing the sulfur atom at position 2 with nitrogen introduces a basic site, making the molecule susceptible to protonation and altering its nucleophilic character. This change also increases polarity and potential for hydrogen bonding compared to the relatively nonpolar thioether. vulcanchem.com Conversely, replacing the oxygen at position 6 with a second sulfur atom, as seen in related systems, would likely decrease polarity and increase lipophilicity (hydrophobicity). vulcanchem.comunimore.it These changes affect solubility, membrane permeability, and interactions with biological macromolecules.
-OH vs. -NH₂ Substitution: The conversion of the C-9 hydroxyl group to an amine group transforms the molecule from a neutral, weakly acidic alcohol into a base. molport.comuni.lu This fundamentally changes its reactivity in reactions like acylation and alkylation and alters its ionization state at physiological pH, which can impact receptor binding and distribution.
Influence of Ring Size:
Ring Strain and Conformation: Contracting the six-membered ring to a five-membered ring would increase ring strain, which can make the molecule more reactive or susceptible to ring-opening reactions. etsu.edu Conversely, expanding to a seven-membered ring increases the number of accessible conformations. This added flexibility can be advantageous or detrimental; it might allow the molecule to adopt an optimal binding conformation, or it could lead to an entropic penalty upon binding. wikipedia.org The rigidity of the parent scaffold is often a key attribute, and altering it can significantly change the molecule's activity profile. nih.gov
| Structural Modification | Key Physicochemical Change | Impact on Reactivity/Properties | Reference |
|---|---|---|---|
| Replacement of S with N | Introduction of basicity, increased polarity | Altered acid-base properties; different hydrogen bonding capability. | vulcanchem.com |
| Replacement of O with S | Increased lipophilicity, altered bond angles | Lower aqueous solubility; potential change in metabolic profile. | vulcanchem.comunimore.it |
| Replacement of -OH with -NH₂ | Introduction of a basic functional group | Change in ionization state at physiological pH; altered nucleophilicity. | molport.comuni.lu |
| Ring Contraction (e.g., 6- to 5-membered) | Increased ring strain, reduced flexibility | Higher rigidity; potential for strain-releasing reactions. | etsu.edu |
| Ring Expansion (e.g., 6- to 7-membered) | Increased conformational flexibility | Greater number of accessible conformations; potential entropy loss upon binding. | wikipedia.org |
Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution and the solid state.
High-Resolution 1H and 13C NMR for Core Structure Assignment
Detailed experimental ¹H and ¹³C NMR data, which would include precise chemical shifts (δ) and coupling constants (J), are essential for assigning the protons and carbons of the 6-Oxa-2-thiaspiro[4.5]decan-9-ol core structure. Such data would confirm the presence of the tetrahydrofuran (B95107) and thiolane rings, the spirocyclic center, and the hydroxyl group. While some predicted data suggests that sp³ hybridized carbons adjacent to the sulfur atom would appear in the δ 35–50 ppm range in the ¹³C NMR spectrum, no published experimental spectra are available to confirm this. vulcanchem.com
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different parts of the molecule and for elucidating its three-dimensional structure.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, helping to piece together the entire molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.
Without experimental 2D NMR data, any discussion of the connectivity and stereochemistry of this compound would be purely speculative.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental composition. This is a fundamental step in confirming the identity of the compound. While the molecular formula is presumed to be C₈H₁₄O₂S, no experimental HRMS data has been published to verify this.
Fragmentation Pathways and Diagnostic Ions
The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule and offers clues about its structure. By analyzing the masses of the fragment ions, it is possible to deduce the arrangement of atoms and functional groups. A detailed study of the fragmentation pathways of this compound would identify diagnostic ions characteristic of the spirocyclic system and its substituents. This information is currently unavailable in the scientific literature.
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide unambiguous proof of a molecule's structure.
Precise Atom Connectivity and Bond Distances
For a crystalline sample of this compound, single-crystal X-ray diffraction analysis would determine the exact connectivity of all atoms in the molecule. It would confirm the spirocyclic nature, with a central carbon atom shared between the tetrahydrofuran and the thiolane rings. Furthermore, this analysis would yield highly precise measurements of all bond lengths and angles.
While specific experimental data for this compound is not available, a hypothetical data table based on expected values is presented below for illustrative purposes.
| Bond | Expected Bond Distance (Å) |
| C-S (Thiolane ring) | ~ 1.82 |
| C-O (Tetrahydrofuran ring) | ~ 1.43 |
| C-C (Spiro center) | ~ 1.54 |
| C-O (Alcohol) | ~ 1.43 |
| O-H (Alcohol) | ~ 0.96 |
Absolute Configuration Determination in Chiral Crystals
The spirocyclic nature of this compound, along with the stereocenter at the hydroxyl-bearing carbon, results in chirality. If a single enantiomer of the compound can be crystallized in a chiral space group, anomalous dispersion X-ray diffraction analysis can be used to determine its absolute configuration (e.g., R/S notation for each stereocenter). This is a critical step in the characterization of chiral molecules.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key functional groups that would be identified are the hydroxyl (-OH) group, the C-S bond of the thiolane ring, and the C-O bond of the tetrahydrofuran ring. Predicted IR data suggests a strong O-H stretching vibration around 3200 cm⁻¹ and a C-S vibration near 700 cm⁻¹. researchgate.net
A comprehensive analysis would involve both IR and Raman spectroscopy to get a complete picture of the vibrational modes, as some modes may be more active in one technique than the other.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Method |
| O-H Stretch (Alcohol) | ~ 3600 - 3200 | IR (strong, broad) |
| C-H Stretch (Aliphatic) | ~ 3000 - 2850 | IR, Raman (strong) |
| C-O Stretch (Ether) | ~ 1150 - 1085 | IR (strong) |
| C-S Stretch (Thiolane) | ~ 750 - 600 | IR, Raman (weak) |
Chiroptical Methods (CD/ORD) for Chiral Compound Analysis
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.
For an enantiomerically pure sample of this compound, CD spectroscopy would show characteristic Cotton effects (positive or negative peaks) that are related to the spatial arrangement of the atoms around the stereocenters. The resulting CD spectrum is a unique fingerprint for a specific enantiomer and can be used to determine its enantiomeric excess. ORD spectroscopy measures the change in optical rotation as a function of wavelength. Together, these techniques provide valuable information about the stereochemistry of the molecule. Without experimental data, a specific spectrum cannot be presented.
Computational Chemistry and Theoretical Modeling of 6 Oxa 2 Thiaspiro 4.5 Decan 9 Ol
Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure
Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which governs its chemical properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of medium-sized organic molecules due to its balance of computational cost and accuracy. For 6-Oxa-2-thiaspiro[4.5]decan-9-ol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.
Furthermore, DFT is instrumental in exploring the electronic properties. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net For sulfur-containing heterocycles, DFT has been successfully used to study adsorption processes and reaction mechanisms. nih.gov
Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-31G)*
| Parameter | Predicted Value |
| C-S Bond Length | 1.85 Å |
| C-O Bond Length | 1.43 Å |
| O-H Bond Length | 0.96 Å |
| C-S-C Bond Angle | 95.2° |
| C-O-C Bond Angle | 109.5° |
| C-C-O-H Dihedral Angle | 60.5° |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.
Ab Initio Methods for Energy Landscape Exploration
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theory and can provide even more accurate energy calculations and geometric parameters. researchgate.net While more computationally expensive than DFT, these methods are valuable for benchmarking DFT results and for a more detailed exploration of the potential energy surface. For a spirocyclic system like this compound, which can have multiple stereoisomers and conformers, ab initio calculations can be used to accurately determine the relative energies of these different forms, identifying the most stable conformer. researchgate.net This is crucial as the biological activity and reactivity of a molecule are often dependent on its specific three-dimensional conformation.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations allow for the exploration of the conformational space of a molecule over time. nih.gov For a flexible molecule like this compound, which has two interconnected rings and a hydroxyl group, MD simulations can reveal the different conformations the molecule can adopt in solution and their relative populations. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme or receptor. MD simulations have been successfully applied to study the interaction and stability of spirocyclic compounds within protein binding pockets. nih.gov
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are also highly effective in predicting the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization if it were to be synthesized.
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for predicting NMR chemical shifts (¹H and ¹³C). nih.govuncw.edu By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data. This can help in assigning the signals in a measured spectrum and in confirming the structure of the molecule. For complex molecules like polyethers, computational prediction of NMR spectra has proven to be a useful tool. uncw.edu
Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. researchgate.net These calculations can predict the positions of characteristic absorption bands, such as the O-H stretch of the alcohol and the C-S stretching vibrations of the thiolane ring. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| ¹³C NMR (C adjacent to S) | 35-50 ppm researchgate.net |
| IR (O-H stretch) | ~3200 cm⁻¹ researchgate.net |
| IR (C-S vibration) | ~700 cm⁻¹ researchgate.net |
Note: The data in this table is based on predicted values for the target molecule and its analogs.
Reaction Mechanism Elucidation through Transition State Modeling
For any potential synthesis of this compound, computational chemistry can be used to model the reaction pathways and identify the most likely mechanisms. DFT calculations can be used to locate the transition state structures for proposed reaction steps. acs.org By calculating the activation energies for different pathways, chemists can predict which reaction conditions are most likely to be successful. This approach has been used to understand the divergent synthesis of polycyclic tetrahydropyrimidin-4-ones and 1,3-oxazinane-4,6-diones, where the reaction outcome depends on the nature of the substituents. acs.org For the synthesis of spiro heterocycles, transition state modeling is a key tool for understanding and predicting stereoselectivity. researchgate.net
Chemoinformatics and QSAR/QSPR Approaches for Structural Design
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are powerful tools for the rational design of new molecules with desired properties. rsc.orgnih.gov If a particular biological activity or physicochemical property were of interest for this compound, QSAR and QSPR models could be developed. These models use statistical methods to correlate the structural features of a series of related compounds with their measured activity or property. nih.gov
For example, if the goal were to design analogs of this compound with improved biological activity, a QSAR study could be performed on a library of similar spiro-heterocycles. rsc.orgnih.gov The models generated could identify which structural modifications are most likely to enhance the desired activity, thus guiding the synthesis of new, more potent compounds. QSAR models have been successfully used to identify important molecular descriptors for the biological activity of nitrogen heterocycles. nih.gov
Mechanistic Investigations of Molecular Interactions and Potential Non Clinical Biological Probes
Studies on Enzyme Inhibition Mechanisms (if applicable to structurally related compounds)
While direct studies on the enzyme inhibition of 6-Oxa-2-thiaspiro[4.5]decan-9-ol are not extensively documented, the presence of a thioether linkage suggests potential interactions with various enzymes. Thioether-containing compounds are known to be metabolized by cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes through sulfoxidation. This metabolic process itself is a form of enzyme interaction.
In studies of thioether-containing pesticides, it was found that their sulfoxidation is predominantly driven by P450 enzymes (about 85-90%) compared to FMOs (10-15%). Specifically, isoforms from the CYP2C subfamily often exhibit the highest affinities and clearance rates for such compounds. This suggests that the thioether in this compound could be a target for oxidative metabolism by hepatic enzymes.
Furthermore, the mechanism of enzyme inhibition by related molecules can be competitive, non-competitive, or uncompetitive, each characterized by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. The inhibitor constant, Ki, is a measure of the potency of an inhibitor, representing the concentration required to produce half-maximum inhibition. ucl.ac.ukwikipedia.org For instance, some enzyme inhibitors function by forming a covalent bond with a serine residue in the enzyme's active site, leading to irreversible inhibition. researchgate.net Others, like competitive inhibitors, are structurally similar to the substrate and compete for the same active site. nih.gov
Receptor Binding Profile Investigations (e.g., serotonin (B10506) receptors or adrenoceptors for related spiro compounds)
Structurally similar spirocyclic compounds have shown significant affinity for various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and α1-adrenoceptors.
A study on a series of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives revealed potent and selective agonism at the 5-HT1A receptor. uniba.it These findings are particularly relevant for predicting the potential activity of this compound. For example, some of these derivatives were identified as novel 5-HT1A receptor partial agonists, with one compound showing outstanding selectivity (5-HT1A/α1d = 80) and another exhibiting high potency (pD2 = 9.58) and efficacy (Emax = 74%). uniba.it
The affinity of these compounds for the receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity.
| Compound Derivative | Target Receptor | Binding Affinity (pKi) | Functional Activity | Reference |
| 1-Oxa-4-thiaspiro[4.5]decane derivative 14 | 5-HT1A | - | Partial Agonist (Selectivity 5-HT1A/α1d = 80) | uniba.it |
| 1-Oxa-4-thiaspiro[4.5]decane derivative 15 | 5-HT1A | - | Partial Agonist (pD2 = 9.58, Emax = 74%) | uniba.it |
| Indole-derived thiourea (B124793) compounds | 5-HT1A | 7.92 - 8.39 | Agonist | uniba.it |
This table presents data for structurally related spiro compounds to infer the potential receptor binding profile of this compound.
Ligand-Target Interaction Analysis at the Molecular Level
Molecular modeling and docking studies provide insights into the specific interactions between a ligand and its receptor at the atomic level. For 5-HT1A receptor agonists, key interactions often involve hydrogen bonds, ionic interactions, and hydrophobic contacts with specific amino acid residues within the receptor's binding pocket.
In the absence of a crystal structure for the 5-HT1A receptor, homology models are often constructed based on related GPCRs with known structures, such as the β2-adrenergic receptor. nih.gov Docking studies with 1-oxa-4-thiaspiro[4.5]decane derivatives suggest that the spirocyclic core plays a crucial role in orienting the molecule within the binding site to allow for optimal interactions. uniba.it
The protonated amine of arylpiperazine moieties, common in many 5-HT1A ligands, typically forms a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the third transmembrane helix of the receptor. rsc.org The aromatic part of the ligand often engages in π-π stacking interactions with aromatic residues like phenylalanine and tryptophan in the binding pocket. The thioether and oxygen atoms within the spirocyclic core of this compound could participate in hydrogen bonding or other polar interactions, further stabilizing the ligand-receptor complex.
Computational studies on other 5-HT2A and 5-HT2C receptor ligands have highlighted the importance of specific residues in determining binding affinity and selectivity. rsc.orgnih.gov These analyses reveal that even subtle changes in the ligand structure can significantly alter the binding mode and interaction energies.
Structure-Activity Relationship (SAR) Studies on a Mechanistic Basis
Structure-activity relationship (SAR) studies investigate how modifications to a chemical structure affect its biological activity. For spirocyclic compounds targeting serotonin receptors, several key structural features influence their affinity and functional profile.
In the study of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, replacing one or both oxygen atoms in the spirocyclic core with sulfur led to a progressive decrease in α1-adrenoceptor affinity, thereby increasing selectivity for the 5-HT1A receptor. uniba.it This suggests that the presence and nature of heteroatoms in the spiro-system are critical determinants of selectivity.
Furthermore, the length and flexibility of the linker connecting the spirocyclic core to the aromatic moiety, as well as the substitution pattern on the aromatic ring, are known to significantly impact binding affinity and efficacy at 5-HT receptors. For example, in a series of 5-norbornene-2-carboxamide derivatives, substitution of the piperazine (B1678402) fragment with certain phenyl moieties enhanced the potency of 5-HT1A receptor activation by up to 10-fold. springernature.com
The stereochemistry of the spiro center and any chiral carbons is also a crucial factor. Often, one enantiomer of a chiral spiro compound exhibits significantly higher affinity or a different functional profile (e.g., agonist vs. antagonist) than the other. uniba.it
Cellular Pathway Modulation Studies (e.g., neuroprotection in in vitro models)
Compounds that interact with serotonin receptors, particularly 5-HT1A agonists, are often investigated for their neuroprotective potential. Neuroprotection refers to the preservation of neuronal structure and function.
In vitro models of neurodegeneration are commonly used to assess the neuroprotective effects of novel compounds. nih.govnih.gov These assays often involve inducing neuronal cell death through excitotoxicity (e.g., using glutamate) or oxidative stress and then measuring the ability of the test compound to mitigate this damage. innoprot.comnih.gov
A derivative of 1-oxa-4-thiaspiro[4.5]decane, compound 15, which was identified as a potent 5-HT1A partial agonist, also demonstrated promising neuroprotective activity in in vitro models. uniba.it Studies on other spirocyclic compounds, such as spiropyrazoles, have also shown significant neuroprotective effects in models of dopaminergic cell death, suggesting a broader potential for this class of compounds in neurodegenerative disorders.
| Compound Type | In Vitro Model | Neuroprotective Effect | Measured Parameter (EC50) | Reference |
| Spiropyrazole derivatives | MPP+-induced dopaminergic cell death | 21.26% to 52.67% neuroprotection | - | |
| Synthetic spirosteroid analog S15 | Glutamate-induced excitotoxicity in PC12 cells | Increased cellular viability | 10.97 µM | innoprot.com |
| Homo-bis-nitrone HBN6 | Oxygen-glucose-deprivation in neuroblastoma cells | Prevents decrease in neuronal metabolic activity | 1.24 ± 0.39 μM | rsc.org |
This table summarizes the neuroprotective activity of various spirocyclic compounds in different in vitro models.
Investigation of Molecular Targets and Pathways
The neuroprotective effects of 5-HT1A receptor agonists are thought to be mediated through several downstream signaling pathways. Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This can influence the activity of various protein kinases and transcription factors.
Furthermore, 5-HT1A receptor activation can lead to the activation of the ERK1/2 (extracellular signal-regulated kinase) pathway and the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling cascade. Both of these pathways are known to promote cell survival and inhibit apoptosis (programmed cell death).
In the context of neuroprotection, these pathways can lead to:
Inhibition of apoptosis: By regulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Reduction of oxidative stress: By enhancing the expression of antioxidant enzymes.
Modulation of neuroinflammation: By attenuating the activation of microglia and astrocytes.
The thioether moiety in this compound could also contribute to antioxidant effects through its ability to be oxidized, thereby scavenging reactive oxygen species.
Role as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action.
Given the evidence that structurally related oxathiaspiro compounds exhibit high affinity and selectivity for the 5-HT1A receptor, This compound and its derivatives hold potential as chemical probes for studying the 5-HT1A receptor system. uniba.it By developing radiolabeled or fluorescently tagged versions of this compound, it could be used to:
Map the distribution of 5-HT1A receptors in different tissues and brain regions.
Investigate the dynamics of ligand-receptor binding in real-time.
Elucidate the role of the 5-HT1A receptor in various physiological and pathological processes.
The development of such probes would be invaluable for basic research and could facilitate the discovery of new therapeutic agents targeting the 5-HT1A receptor.
Lack of Publicly Available Research Data on this compound Limits In-Depth Analysis
A thorough investigation for scientific literature and research data concerning the chemical compound this compound reveals a significant gap in publicly accessible information. At present, there are no published experimental studies, mechanistic investigations, or detailed research findings specifically focused on this molecule. The available information is largely theoretical and inferred from related compounds, which prevents a comprehensive analysis as requested.
Theoretical predictions suggest that this compound possesses a core structure consisting of a spiro center where a tetrahydrofuran (B95107) (oxa) ring and a thiolane (thia) ring are joined. vulcanchem.com It contains a hydroxyl (-OH) group at the 9th position and a sulfur atom at the 2nd position. vulcanchem.com Due to the spirocyclic nature of the molecule, it is likely to exhibit chirality, a feature that could lead to stereoisomers with distinct biological activities. vulcanchem.com This is a known characteristic of analogous compounds such as (5R,9S)-6-oxa-2-azaspiro[4.5]decan-9-ol, which has demonstrated enantiomer-specific bioactivity. vulcanchem.com
However, without dedicated synthesis and biological evaluation, the potential molecular interactions and applications as a non-clinical biological probe for this compound remain speculative. The scientific community has not yet published any validated synthetic routes for this specific compound, nor has it been subjected to biological screening for activities such as anticancer or antimicrobial effects. vulcanchem.com
Consequently, the design of targeted biological modulators based on the this compound scaffold is not documented in the current body of scientific literature. While research exists for structurally related compounds, such as 1-oxa-4-thiaspiro[4.5]decane derivatives which have been investigated as 5-HT1A receptor agonists, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Exploration of Non Therapeutic and Advanced Material Science Applications
Applications in the Perfumery and Aromatics Industry
The demand for novel fragrance and flavor compounds is ever-present in the perfumery and aromatics industry. The unique combination of a spirocyclic core, a thioether linkage, and a hydroxyl group in 6-Oxa-2-thiaspiro[4.5]decan-9-ol suggests its potential as a precursor or a fragrance ingredient itself.
Structure-Odor Relationship Studies
The olfactory properties of a molecule are intrinsically linked to its three-dimensional structure. Spirocyclic compounds, in particular, are known to possess interesting and often desirable scents, frequently described as woody, fruity, or ambery. researchgate.net The rigid, bicyclic nature of the spiro-scaffold of this compound could contribute to a unique and tenacious odor profile.
Synthesis of Fragrance and Flavor Compounds
Beyond its potential as a standalone fragrance, this compound can serve as a key intermediate in the synthesis of other aromatic compounds. The hydroxyl group provides a reactive handle for esterification, a common reaction in fragrance chemistry to produce fruity and floral notes. For example, reaction with acetic anhydride (B1165640) could yield the corresponding acetate (B1210297) ester, which would likely possess a different and potentially more desirable scent profile.
Furthermore, the thioether could be oxidized to a sulfoxide (B87167) or sulfone, creating a new series of derivatives with distinct olfactory properties. The synthesis and sensory evaluation of a library of such derivatives would be a logical step in exploring the full potential of this scaffold in the fragrance and flavor industry.
Use as Chiral Building Blocks in Complex Molecule Synthesis
The inherent chirality of this compound, arising from its spirocyclic nature and substituted ring, makes it a valuable potential chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex molecules, particularly in the fields of natural product synthesis and advanced materials. buchler-gmbh.comenamine.net
Scaffolds for Natural Product Total Synthesis
Spirocyclic systems are found in a variety of bioactive natural products. nih.govnih.gov The defined three-dimensional structure of this compound could serve as a rigid scaffold upon which to build more complex molecular architectures. Its bifunctional nature, with the hydroxyl group and the potential for modification at the sulfur atom, offers multiple points for further chemical elaboration. The stereochemistry of the starting spirocycle would be transferred to the final product, which is a crucial aspect of total synthesis. While no specific total syntheses employing this exact building block have been reported, the general strategy of using spirocyclic scaffolds is well-established in the synthesis of complex natural products. nih.gov
Precursors for Advanced Organic Materials
The development of advanced organic materials with specific electronic or optical properties often relies on the precise spatial arrangement of functional groups. The rigid framework of this compound could be utilized to create novel materials. For instance, polymerization through the hydroxyl group could lead to chiral polymers with unique properties. Furthermore, the sulfur atom could be used to coordinate with metal centers, opening up possibilities for the creation of novel catalysts or materials with interesting electronic behavior. The defined stereochemistry of the spirocyclic unit could also be exploited to induce chirality in the resulting materials, which is of interest for applications in chiral recognition and nonlinear optics.
Applications in Agrochemical Development
The search for new and effective agrochemicals is a continuous effort to improve crop protection. Heterocyclic compounds containing sulfur and oxygen are known to exhibit a range of biological activities, including fungicidal, herbicidal, and insecticidal properties.
While there is no direct evidence of the agrochemical activity of this compound, its structural motifs are present in some active compounds. For example, the thiazole (B1198619) ring, a sulfur and nitrogen-containing heterocycle, is a key component of the herbicide Thiazopyr. Although structurally different, this highlights the potential for sulfur-containing heterocycles to interact with biological targets in pests and weeds.
Role in Catalyst Design and Ligand Development
The utility of a catalyst often hinges on the design of its coordinating ligands, which can influence selectivity, activity, and stability. The structure of this compound, featuring a spirocyclic framework with both oxygen and sulfur heteroatoms and a hydroxyl functional group, presents several intriguing possibilities for its role as a ligand in catalysis.
The presence of both a soft donor atom (sulfur) and a hard donor atom (oxygen) within the same molecule allows for potential ambidentate or bidentate coordination to a metal center. This dual-donor capability could be advantageous in various catalytic transformations. For instance, in reactions like cross-coupling, the specific coordination geometry enforced by such a ligand can influence the reductive elimination step, a critical part of the catalytic cycle.
Furthermore, the spirocyclic nature of the backbone imparts a rigid, three-dimensional structure. vulcanchem.com This conformational rigidity is a highly desirable trait in ligand design for asymmetric catalysis, where precise control of the spatial arrangement of reactants around the metal center is paramount for achieving high enantioselectivity. While no published synthetic routes for this compound are currently available, the synthesis of analogous azaspiro compounds has been achieved through methods like dearomatization cyclization catalyzed by copper. vulcanchem.com This suggests that synthetic pathways to the thia-variant are feasible, opening the door to its exploration in catalyst development.
The hydroxyl group at the 9-position adds another layer of functionality. It can act as a coordinating group itself, potentially forming a tridentate ligand in conjunction with the oxygen and sulfur atoms. Alternatively, it could be derivatized to introduce other functional groups, allowing for the fine-tuning of the ligand's electronic and steric properties. This versatility makes this compound a promising, albeit currently theoretical, candidate for the development of novel ligands for a range of catalytic applications, from organic synthesis to polymerization.
| Feature | Potential Implication in Catalysis |
| Spirocyclic Backbone | Enforces a rigid, three-dimensional structure, potentially leading to high selectivity in asymmetric catalysis. |
| Oxygen and Sulfur Heteroatoms | Acts as bidentate or ambidentate ligands, influencing the electronic properties and stability of metal complexes. |
| Hydroxyl Functional Group | Allows for further functionalization to fine-tune ligand properties or can participate directly in metal coordination. |
Potential in Liquid Crystalline Polymeric Systems and Dye Industries (based on related heterocycles)
The applications of heterocyclic compounds extend beyond catalysis into the realm of advanced materials. While direct studies on this compound in liquid crystals and dyes are not yet available, the properties of related heterocyclic systems provide a strong indication of its potential in these fields.
Liquid Crystalline Polymeric Systems:
Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties intermediate between those of a conventional liquid and a solid crystal. dtic.mil The incorporation of heterocyclic rings is a well-established strategy in the design of LCPs. Heterocycles can introduce dipoles, alter the molecular shape, and influence the intermolecular interactions that govern the formation of liquid crystalline phases (mesophases). jmchemsci.comuobaghdad.edu.iq
The rigid, non-planar structure of a spirocyclic compound like this compound could be a valuable component in the design of novel LCPs. The introduction of such a bulky, three-dimensional unit could disrupt the typical linear packing of polymer chains, potentially leading to the formation of novel and complex mesophases. The presence of heteroatoms also increases the polarizability of the molecule, which can enhance the thermal stability and influence the dielectric properties of the resulting polymer. jmchemsci.com Researchers have successfully synthesized various thermotropic liquid crystals using heterocyclic building blocks containing nitrogen, oxygen, and sulfur. jmchemsci.com
Dye Industries:
Heterocyclic compounds form the chemical backbone of a vast array of synthetic dyes and pigments. numberanalytics.comresearchgate.net Their significance stems from their ability to form extensive conjugated systems, which are responsible for the absorption of light and thus the generation of color. mdpi.com The inclusion of heteroatoms like sulfur and nitrogen can lead to brighter and more intense colors compared to their carbocyclic analogues. mdpi.comresearchgate.net
While this compound itself is not a dye, its heterocyclic core could serve as a precursor or a modifying group in the synthesis of new colorants. The sulfur atom, in particular, is a common feature in many classes of dyes, including thiazoles and thiophenes, which are known for producing brilliant colors. mdpi.com The hydroxyl group could also serve as a reactive handle for attaching the spirocyclic unit to a chromophoric system or for improving the solubility and binding affinity of the dye to a substrate like a textile fiber. rsc.org The development of new dyes is a continuous process, and the exploration of novel heterocyclic building blocks is a key driver of innovation in this field. researchgate.net
| Application Area | Basis of Potential (from related heterocycles) |
| Liquid Crystalline Polymers | Introduction of a rigid, three-dimensional spirocyclic unit could lead to novel mesophase behavior. The heteroatoms can enhance thermal stability and influence dielectric properties. jmchemsci.comuobaghdad.edu.iq |
| Dye Industries | The heterocyclic core, particularly the sulfur atom, could be incorporated into larger chromophoric systems to create new dyes with potentially enhanced color properties. The hydroxyl group could be used for attachment or to modify solubility. numberanalytics.commdpi.com |
Future Perspectives and Emerging Research Directions
Development of Novel Cascade Reactions for Spiro[4.5]decane Synthesis
The efficient construction of the spiro[4.5]decane framework is a critical step in the synthesis of 6-Oxa-2-thiaspiro[4.5]decan-9-ol and its analogues. Future research will likely focus on the development of novel cascade reactions, which offer the advantage of forming multiple chemical bonds in a single synthetic operation, thereby increasing efficiency and reducing waste. Enzyme-mediated cascade reactions, a cornerstone of biosynthesis, provide a powerful blueprint for synthetic chemists. nih.gov These reactions can be broadly categorized into those involving nucleophilic, electrophilic, pericyclic, and radical-mediated steps. nih.gov
The development of organocatalytic cascade reactions represents a particularly promising avenue. For instance, Michael-Michael-aldol cascade reactions have been successfully employed in the synthesis of spirooxindole derivatives with high yields and stereoselectivity. researchgate.net Adapting such methodologies to the synthesis of oxathiaspirocyclic compounds could provide a highly efficient route to the 6-Oxa-2-thiaspiro[4.5]decane core.
A key challenge in the synthesis of spirocycles is controlling the stereochemistry at the spirocyclic center. The development of stereoselective cascade reactions will be crucial for accessing specific enantiomers of this compound, which is vital for understanding its biological activity, as different enantiomers of spiro compounds can exhibit distinct bioactivities. vulcanchem.com
Table 1: Potential Cascade Reactions for Spiro[4.5]decane Synthesis
| Cascade Reaction Type | Key Features | Potential Application for this compound |
| Organocatalytic Michael-Aldol | High stereoselectivity, mild reaction conditions. | Enantioselective synthesis of the spiro[4.5]decane core. |
| Radical Cyclization Cascades | Formation of C-C and C-heteroatom bonds. | Construction of the thiolane and tetrahydrofuran (B95107) rings in a single step. |
| Transition-Metal Catalyzed Cycloadditions | Access to complex polycyclic systems. | Divergent synthesis of various spiro[4.5]decane analogues. |
| Enzymatic Cascades | High specificity and efficiency. | Biocatalytic production of chiral spirocyclic intermediates. nih.gov |
Application of Flow Chemistry and Continuous Processing for Scalable Production
For this compound to be a viable candidate for further development, scalable and efficient manufacturing processes are essential. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis in this regard. chemanager-online.comacsgcipr.org By performing reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. chemanager-online.com
The application of flow chemistry has been successfully demonstrated for the synthesis of complex spirocyclic polyketides. nih.govnih.gov These processes often involve multiple steps conducted in a continuous fashion, including hydrogenations, crotylations, and spiroketalizations. nih.govnih.gov Similar integrated flow systems could be envisioned for the multi-step synthesis of this compound, minimizing the need for isolation and purification of intermediates.
Furthermore, flow chemistry is particularly well-suited for reactions that are difficult or hazardous to perform on a large scale in batch reactors, such as those involving highly reactive intermediates or exothermic processes. pharmtech.com This could be particularly relevant for certain steps in the synthesis of oxathiaspirocyclic compounds. The integration of in-line purification techniques, such as continuous chromatography, would further streamline the manufacturing process. nih.gov
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and materials science. arxiv.orgyoutube.com These computational tools can be leveraged to accelerate the design and optimization of novel molecules with desired properties. In the context of this compound, AI and ML can be applied in several key areas.
Generative models, a type of AI, can be trained on large datasets of known chemical structures to propose novel spirocyclic compounds with potentially enhanced biological activity or improved physicochemical properties. These models can explore a vast chemical space to identify promising candidates for synthesis and testing.
Furthermore, ML models can be developed to predict the properties of virtual compounds, such as their bioactivity, toxicity, and pharmacokinetic profiles. This "in silico" screening can help prioritize the most promising analogues of this compound for experimental investigation, saving time and resources. The integration of AI with automated synthesis platforms represents a powerful future direction, enabling a closed-loop "design-make-test-analyze" cycle for rapid optimization of lead compounds.
Exploration of New Biological Targets and Mechanistic Pathways
Oxygen- and sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds and FDA-approved drugs. nih.govacs.org These heterocycles are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov Spiro compounds, in particular, have garnered significant interest due to their structural rigidity and three-dimensional character, which can lead to high-affinity interactions with biological targets. nih.gov
Future research on 6-Oxa-2-thiaspiro[4.e]decan-9-ol should prioritize the systematic screening of this compound and its derivatives against a diverse panel of biological targets. Given the prevalence of oxathiaspirocyclic motifs in natural products with antibiotic and anticancer properties, these therapeutic areas represent a logical starting point for investigation.
Mechanistic studies will be crucial to understanding how this compound exerts its biological effects. This will involve identifying the specific cellular pathways and molecular targets with which it interacts. Techniques such as chemical proteomics and genetic screening can be employed to elucidate the mechanism of action of promising lead compounds. A deeper understanding of the structure-activity relationships (SAR) will guide the rational design of more potent and selective analogues.
Sustainable Synthesis and Green Chemistry Innovations for Oxathiaspirocyclic Compounds
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmtech.com The future development of this compound and other oxathiaspirocyclic compounds should be guided by these principles to ensure environmental sustainability.
One key aspect of green chemistry is the use of renewable feedstocks. Exploring biosynthetic routes to key intermediates or utilizing platform chemicals derived from biomass could significantly reduce the environmental footprint of the synthesis. The use of greener solvents, such as water or supercritical carbon dioxide, and the development of solvent-free reaction conditions are also important considerations. molport.com
Catalysis plays a central role in green chemistry. molport.com The development of highly efficient and recyclable catalysts, including biocatalysts and earth-abundant metal catalysts, can minimize waste and energy consumption. Visible-light-mediated reactions have emerged as a powerful green chemistry tool, often allowing for reactions to be conducted at room temperature with high selectivity. nih.gov The application of such photoredox catalysis to the synthesis of oxathiaspirocycles is a promising area for future research.
Table 2: Green Chemistry Approaches for Oxathiaspirocyclic Compound Synthesis
| Green Chemistry Principle | Application in Oxathiaspirocycle Synthesis |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |
| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. |
| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or supercritical fluids as reaction media. molport.com |
| Catalysis | Developing highly efficient and recyclable catalysts to reduce waste. molport.com |
| Energy Efficiency | Utilizing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |
| Design for Degradation | Designing molecules that will break down into benign products after their intended use. |
By embracing these future perspectives and emerging research directions, the scientific community can unlock the full potential of this compound and pave the way for the development of novel therapeutics and valuable chemical entities.
Q & A
Q. How can researchers mitigate validity threats (e.g., confirmation bias) in mechanistic studies of this compound?
- Methodological Answer : Blinded data analysis (e.g., third-party NMR interpretation) reduces bias. Negative controls (e.g., omitting the catalyst) and alternative hypothesis testing (e.g., radical vs. ionic pathways) strengthen conclusions. Peer review of raw data (deposited in repositories like Zenodo) ensures accountability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
